molecular formula C8H9BrN2O B6147958 2-(3-bromoanilino)acetamide CAS No. 6632-14-0

2-(3-bromoanilino)acetamide

Cat. No.: B6147958
CAS No.: 6632-14-0
M. Wt: 229.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromoanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted aniline group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromoanilino)acetamide typically involves the bromination of aniline derivatives followed by acetamidation. One common method starts with the bromination of aniline to form 3-bromoaniline. This is achieved by reacting aniline with bromine in the presence of a suitable solvent such as acetic acid. The resulting 3-bromoaniline is then reacted with acetic anhydride to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromoanilino)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include hydroxylated or aminated derivatives.

    Oxidation: Products include quinones or nitroso compounds.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-(3-bromoanilino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromoanilino)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromoanilino)acetamide: Similar structure but with the bromine atom at the para position.

    2-(3-chloroanilino)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(3-fluoroanilino)acetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(3-bromoanilino)acetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s electron-withdrawing nature can also affect the compound’s overall stability and solubility, making it distinct from its chloro and fluoro analogs .

Properties

IUPAC Name

2-(3-bromoanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHQTUJTUMNWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984901
Record name 2-(3-Bromoanilino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-14-0
Record name NSC57756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Bromoanilino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.